碘美普罗

描述

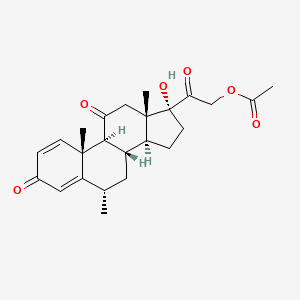

Iomeprol is a pharmaceutical drug used as a radiocontrast agent in X-ray imaging. It is sold under the trade names Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium .

Synthesis Analysis

Iomeprol is prepared by adding N,N-bis (2,3-dihydroxypropyl)-5- (2-hydroxyacetamido)-2,4,6-triiodoisophthalamide to a reactor, followed by heating and stirring at 60 °C to dissolve .Molecular Structure Analysis

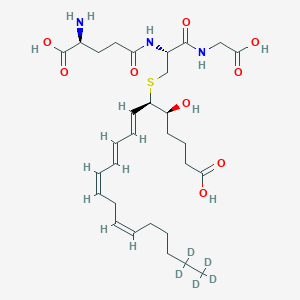

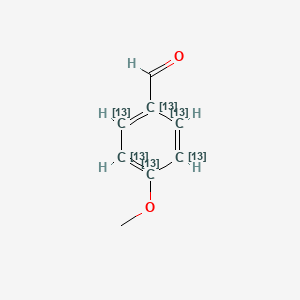

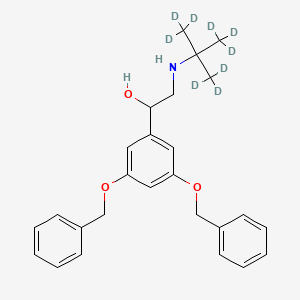

Iomeprol has a molecular formula of C17H22I3N3O8 . It is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a glycoloyl (methyl)amino group at the 5-position .Chemical Reactions Analysis

The synthesis and the chemical characterization of iomeprol, a new triiodinated nonionic radiographic contrast agent, are reported . The physico-chemical properties both of aqueous solutions of the pure compound and of its pharmaceutical formulations are presented .Physical And Chemical Properties Analysis

Iomeprol shows an unusually high solubility which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category . It has a molecular mass of 777.085 Da .科学研究应用

药效学效应:碘美普罗兼具低渗透压和低粘度,使其适用于人类血管内使用。它对心血管系统、肾功能和中枢神经系统的影响中等且持续时间短,与其他造影剂相比毒性较低 (Cipolla、Tirone、Luzzani 和 de Haën,1994 年)。

神经安全性:碘美普罗表现出高神经耐受性,其证据是它不会导致神经系统中视觉诱发电位和神经递质水平发生显着变化。这表明它在神经应用中是安全的 (Noce、Demicheli、Filatori、Miragoli 和 Tirone,1995 年)。

颈动脉数字减影血管造影:发现碘美普罗在颈动脉造影中安全有效,颈动脉造影是一种具有很高的造影剂诱发血脑屏障损伤风险的程序。它显示出良好的血管显影和最小的不良反应 (Beltramello、Piovan 和 Rosta,1994 年)。

毒理安全性:在各种动物物种的研究中,碘美普罗表现出与其他非离子造影剂相当的低毒性。它没有表现出生殖、发育或遗传毒性,表明其总体上可安全用于临床 (Morisetti、Tirone、Luzzani 和 de Haën,1994 年)。

脊髓造影应用:基于其在动物研究中的表现,碘美普罗显示出高神经耐受性,适用于脊髓造影和脑室造影的造影剂 (La Noce、Bertani、Lorusso、Luzzani、Tirone 和 de Haën,1994 年)。

作为造影剂使用的综述:与其他非离子剂相比,碘美普罗具有较低的渗透压和粘度,使其适用于各种诊断程序。其高水溶性和低化学毒性有助于其良好的安全性和有效性 (Dooley 和 Jarvis,2000 年)。

药代动力学和组织分布:在动物研究中,碘美普罗显示出快速排泄,主要通过肾脏,并且不会在特定器官或组织中积累,表明其对尿路血管造影的安全 (Lorusso、Luzzani、Bertani、Tirone 和 de Haën,1994 年)。

血液透析清除:碘美普罗可以通过血液透析有效地从体内清除,使其适用于终末期肾衰竭患者 (Ueda、Furukawa、Higashino、Takahashi、Araki 和 Sakaguchi,1996 年)。

狗脑穿透:一项研究表明,碘美普罗以类似于其他脊髓造影造影剂的方式穿透大脑,这对于其在脊髓造影程序中的潜在应用非常重要 (La Noce、Lorenzon、Pugliese、Pellecchi、Orlandini 和 Tirone,1996 年)。

临床实用性和安全性:碘美普罗在大量的非对照研究中显示出良好的疗效,并且不良事件发生率低,肯定了其在临床环境中的实用性和安全性 (Rosati,1994 年)。

作用机制

未来方向

Iomeprol shows equivalent diagnostic efficacy, and a similar adverse event profile, to that of other nonionic contrast media . The availability of a range of iodine concentrations enables iomeprol to be used in a variety of diagnostic procedures . First results obtained with iomeprol-containing liposomal formulations are promising and may foster additional clinical testing .

属性

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOADNQSYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049061 | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78649-41-9 | |

| Record name | Iomeprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iomeprol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomeprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)